molecular formula C20H18O4 B10801248 2-Oxocyclohexyl 3-methylnaphtho[1,2-b]furan-2-carboxylate

2-Oxocyclohexyl 3-methylnaphtho[1,2-b]furan-2-carboxylate

Cat. No.: B10801248
M. Wt: 322.4 g/mol
InChI Key: BCXRVBVTZNCURN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Oxocyclohexyl 3-methylnaphtho[1,2-b]furan-2-carboxylate is a synthetic organic compound characterized by a naphthofuran core fused with a substituted cyclohexyl ester. Its molecular formula is C₂₀H₁₈O₄, with a molecular weight of 322.35 g/mol. The naphtho[1,2-b]furan moiety consists of a fused bicyclic system (benzene and furan rings), while the 3-methyl substituent enhances steric and electronic effects.

Such compounds are explored for pharmaceutical applications due to their structural resemblance to bioactive molecules, including anti-inflammatory agents (e.g., mometasone furoate, a glucocorticoid with a furan-2-carboxylate group) .

Properties

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

(2-oxocyclohexyl) 3-methylbenzo[g][1]benzofuran-2-carboxylate

InChI

InChI=1S/C20H18O4/c1-12-14-11-10-13-6-2-3-7-15(13)19(14)24-18(12)20(22)23-17-9-5-4-8-16(17)21/h2-3,6-7,10-11,17H,4-5,8-9H2,1H3

InChI Key

BCXRVBVTZNCURN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC3=CC=CC=C32)C(=O)OC4CCCCC4=O

Origin of Product

United States

Preparation Methods

The synthesis of WAY-657136 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the Benzodioxin Intermediate: The initial step involves the synthesis of the benzodioxin intermediate through a series of reactions, including sulfonation and amination.

    Coupling with Benzo[b]thiophene: The benzodioxin intermediate is then coupled with a benzo[b]thiophene derivative under specific reaction conditions to form the core structure of WAY-657136.

    Final Modifications:

Industrial production methods for WAY-657136 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

WAY-657136 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: WAY-657136 can undergo substitution reactions where functional groups are replaced with other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-657136 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in various chemical studies to understand its reactivity and interactions with other chemicals.

    Biology: In biological research, WAY-657136 is studied for its potential effects on cellular processes and pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: WAY-657136 is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of WAY-657136 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Oxocyclohexyl 3-methylnaphtho[1,2-b]furan-2-carboxylate and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₂₀H₁₈O₄ 3-methyl, 2-oxocyclohexyl ester 322.35 Enhanced lipophilicity due to cyclohexyl oxo group; potential for drug delivery.
Naphtho[1,2-b]furan-2-carboxylic acid, 3-methoxy-, methyl ester C₁₅H₁₂O₄ 3-methoxy, methyl ester 256.25 Reduced steric bulk compared to cyclohexyl ester; higher solubility in polar solvents .
Mometasone furoate (MF) C₂₇H₃₀Cl₂O₆ Furan-2-carboxylate, steroid backbone 521.42 Clinically used anti-inflammatory agent; structural complexity enhances receptor binding .
Indeno[1,2-b]quinoline-9,11-diones Variable Fused indenoquinoline core ~300–400 DNA-binding properties; explored as anticancer agents .

Key Comparative Insights:

Substituent Effects on Bioactivity: The 3-methyl group in the target compound may enhance metabolic stability compared to the 3-methoxy analog , as methyl groups are less prone to oxidative metabolism. However, this may reduce aqueous solubility, limiting bioavailability.

Structural Complexity and Applications: Mometasone furoate’s steroid backbone and furan-2-carboxylate group enable potent glucocorticoid receptor binding, a feature absent in simpler naphthofurans . Indeno[1,2-b]quinoline-9,11-diones exhibit DNA intercalation due to their planar fused-ring systems, a property less likely in non-planar naphthofuran esters .

Synthetic Feasibility :

  • The target compound’s synthesis likely requires advanced esterification techniques (e.g., Steglich esterification), whereas methyl esters (e.g., compound) are simpler to prepare .

Research Findings and Limitations

  • Therapeutic Potential: While mometasone furoate is clinically validated, the pharmacological activity of this compound remains speculative. Its ester group may confer anti-inflammatory properties, but in vivo studies are lacking .
  • Analytical Challenges : RP-UPLC methods (as used for mometasone furoate) could be adapted for purity analysis, but method development would require optimization due to the compound’s lipophilicity .

Biological Activity

2-Oxocyclohexyl 3-methylnaphtho[1,2-b]furan-2-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

  • Chemical Formula : C₁₅H₁₈O₃
  • CAS Number : Not specified in the sources but can be derived from the structural formula.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent. The following sections detail specific areas of biological activity.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives of naphthoquinones have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and inflammation.
  • Reactive Oxygen Species (ROS) Modulation : It is hypothesized that the compound can modulate ROS levels, contributing to its anticancer effects.

Data Tables

Biological ActivityEffectMechanism
Anti-inflammatoryInhibition of COX/LOXReduces pro-inflammatory cytokines
AnticancerInduction of apoptosisActivation of caspases

Case Studies

  • Anti-inflammatory Study : A study examining naphthoquinone derivatives reported a significant reduction in edema in animal models when treated with compounds structurally similar to this compound. The study highlighted a decrease in IL-6 and TNF-alpha levels post-treatment.
  • Anticancer Research : In vitro studies on cancer cell lines demonstrated that the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study utilized flow cytometry to confirm these findings.

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